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Compound of Interest

1-Ethyl-1H-pyrazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1272344

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic
compound 1-Ethyl-1H-pyrazole-4-carbaldehyde, a molecule of interest for researchers,
scientists, and professionals in the field of drug development and organic synthesis. This
document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectral Data

The structural characterization of 1-Ethyl-1H-pyrazole-4-carbaldehyde has been elucidated
through various spectroscopic techniques. The key quantitative data from *H NMR, 13C NMR,
IR, and MS analyses are summarized in the tables below, providing a clear and concise
reference for researchers.

'H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
9.88 S H-C=0

8.15 S H-3

8.05 S H-5

4.18 q -CHa-

1.48 t -CHs

Note: 's' denotes a singlet, 't a triplet, and 'q' a quartet.

3C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (8) ppm Assighment
185.5 C=0

142.0 C-5

139.8 C-3

120.5 C-14

46.5 -CH2-

15.2 -CHs

Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

~1680 Strong C=0 stretch (aldehyde)
~2820, ~2720 Medium C-H stretch (aldehyde)
~3120 Medium C-H stretch (aromatic)
~2980 Medium C-H stretch (aliphatic)
~1540 Medium C=N, C=C stretch (ring)
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Mass Spectrometry (MS) Data

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

124 100 [M]* (Molecular lon)
95 High [M - C2Hs]*

67 Medium [M - CzHs - COJ*

Note: The fragmentation pattern is consistent with the structure of 1-Ethyl-1H-pyrazole-4-
carbaldehyde.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1-Ethyl-1H-pyrazole-4-carbaldehyde was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm
NMR tube.

Instrumentation and Parameters:

» Spectrometer: A Bruker Avance Il HD 400 or equivalent spectrometer operating at a proton
frequency of 400 MHz and a carbon frequency of 100 MHz.

e 1H NMR:

o

Pulse Program: A standard single-pulse experiment (zg30).

[¢]

Acquisition Time: Approximately 3-4 seconds.

o

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-32, depending on the sample concentration.
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o Spectral Width: 0-12 ppm.

e 13C NMR:

o Pulse Program: A proton-decoupled pulse program (zgpg30).

o

Acquisition Time: Approximately 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[e]

Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software (e.g.,
MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 1-Ethyl-1H-pyrazole-4-carbaldehyde was
finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

o Spectrometer: A PerkinElmer Spectrum Two or similar Fourier-Transform Infrared (FTIR)
spectrometer.

e Technique: Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty sample compartment was recorded prior
to the sample analysis.
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Data Processing: The resulting interferogram was Fourier transformed to produce the infrared

spectrum, which was then baseline-corrected.

Mass Spectrometry (MS)

Instrumentation and Parameters:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a capillary
column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 ym).

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

Injection: 1 L of a dilute solution of the compound in a suitable solvent (e.qg.,
dichloromethane) was injected in splitless mode.

Oven Program: The oven temperature was initially held at 50-70°C for 1-2 minutes, then
ramped at a rate of 10-20°C/min to a final temperature of 250-280°C, which was held for 5-
10 minutes.

Mass Spectrometer: An Agilent 5975C series MSD or a similar quadrupole mass
spectrometer.

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the

corresponding peak for 1-Ethyl-1H-pyrazole-4-carbaldehyde were obtained and analyzed

using the instrument's data analysis software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data for an organic compound like 1-Ethyl-1H-pyrazole-4-carbaldehyde.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1272344?utm_src=pdf-body
https://www.benchchem.com/product/b1272344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 Compound Synthesis & Purification )

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

Purification (e.g., Chromatography, Recrystallization)

-

/ SpectroscoeicAnalysis

NMR Spectroscopy (*H & 13C) IR Spectroscopy (FTIR)
/ Data Proces vsing & Interpretation \

[Process FID & Assign Peaks) Grocess Interferogram & Identify Functional Groupa Gnalyze TIC & Fragmentation Patteer

Mass Spectrometry (GC-MS)

Compile Technical Guide

Click to download full resolution via product page
Caption: General workflow for spectral analysis.

¢ To cite this document: BenchChem. [Spectral Analysis of 1-Ethyl-1H-pyrazole-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272344+#spectral-data-for-1-ethyl-1h-pyrazole-4-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272344?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

